molecular formula C9H3ClF5NS B6341528 2-Chloro-6-(pentafluoroethylthio)benzonitrile, 97% CAS No. 1159512-56-7

2-Chloro-6-(pentafluoroethylthio)benzonitrile, 97%

Cat. No. B6341528
CAS RN: 1159512-56-7
M. Wt: 287.64 g/mol
InChI Key: ATSKXISWTFTQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(pentafluoroethylthio)benzonitrile is a chemical compound with the molecular formula C9H3ClF5NS and a molecular weight of 287.64 g/mol . It is intended for research use only and is not suitable for human or veterinary use .

Scientific Research Applications

Environmental Impact and Safety of Fluorinated Compounds Research on per- and polyfluoroalkyl substances (PFASs), which share some structural similarities with 2-Chloro-6-(pentafluoroethylthio)benzonitrile due to their fluorinated segments, highlights the importance of understanding the environmental persistence, bioaccumulation, and toxicity of novel fluorinated compounds. Studies suggest that alternatives to legacy PFASs may also pose significant environmental and health risks, underscoring the need for thorough toxicological assessments (Wang et al., 2019).

Synthesis of Fluorinated Compounds The synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, provides insight into methodologies that could be applicable to the synthesis of 2-Chloro-6-(pentafluoroethylthio)benzonitrile. These methods often involve cross-coupling reactions, highlighting the relevance of palladium-catalyzed processes and the challenges associated with the use of toxic reagents in large-scale production (Qiu et al., 2009).

Chemical Properties and Reactions The study of nitrile oxides and their cycloaddition reactions with alkenes offers a glimpse into the reactivity of compounds containing nitrile groups, which might be relevant for understanding the chemical behavior of 2-Chloro-6-(pentafluoroethylthio)benzonitrile. These reactions are crucial for the synthesis of heterocyclic compounds and provide insights into regioselectivity and stereoselectivity in chemical synthesis (Easton et al., 1994).

properties

IUPAC Name

2-chloro-6-(1,1,2,2,2-pentafluoroethylsulfanyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF5NS/c10-6-2-1-3-7(5(6)4-16)17-9(14,15)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSKXISWTFTQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)SC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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